Dipyridamole

Catalog No.
S526297
CAS No.
58-32-2
M.F
C24H40N8O4
M. Wt
504.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipyridamole

CAS Number

58-32-2

Product Name

Dipyridamole

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C24H40N8O4

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2

InChI Key

IZEKFCXSFNUWAM-UHFFFAOYSA-N

SMILES

OCCN(CCO)C1=NC(N2CCCCC2)=C(N=C(N(CCO)CCO)N=C3N4CCCCC4)C3=N1

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Slightly
9.22e-01 g/L

Synonyms

Antistenocardin, Apo Dipyridamole, Apo-Dipyridamole, Cerebrovase, Cléridium, Curantil, Curantyl, Dipyramidole, Dipyridamole, Kurantil, Miosen, Novo Dipiradol, Novo-Dipiradol, Persantin, Persantine

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO

Description

The exact mass of the compound Dipyridamole is 504.3173 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly9.22e-01 g/l10.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756743. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antiplatelet Effects and Thromboembolism Prevention

Dipyridamole's primary function is inhibiting platelet aggregation, thereby preventing blood clot formation. This makes it a valuable tool in research on thrombosis and embolism, conditions where blood clots block blood vessels []. Studies investigate its mechanisms of action and potential for preventing stroke and other thromboembolic events.

Vasodilation and Blood Flow

Dipyridamole also exhibits vasodilatory properties, meaning it relaxes blood vessels and improves blood flow. This effect has applications in research on peripheral arterial disease and other conditions affecting circulation []. Studies explore its ability to enhance blood flow to specific organs and tissues.

Repurposing for Ocular Applications

The vasodilatory and anti-inflammatory properties of dipyridamole have piqued interest in its potential use for treating various eye disorders. Research is ongoing to investigate its efficacy in managing conditions like glaucoma, diabetic retinopathy, and dry eye disease []. These studies involve exploring different routes of administration, such as topical eye drops, for ocular applications.

Dipyridamole is a pharmacological agent primarily recognized for its antiplatelet properties. It acts as a nucleoside transport inhibitor and phosphodiesterase inhibitor, which results in the inhibition of blood clot formation and vasodilation. The compound is often used in the management of conditions such as coronary artery disease and peripheral arterial disease, where it helps to improve blood flow and reduce the risk of thromboembolic events. Dipyridamole is marketed under various trade names, including Persantine, and is administered orally or intravenously .

Dipyridamole's mechanism of action is complex and not fully understood. It likely works through multiple pathways, including:

  • Inhibition of phosphodiesterase (PDE) 3: This enzyme degrades cyclic adenosine monophosphate (cAMP), a molecule involved in platelet aggregation. Inhibiting PDE3 increases cAMP levels, leading to decreased platelet activation and reduced clot formation [].
  • Inhibition of adenosine uptake: Adenosine is a signaling molecule that inhibits platelet aggregation. Dipyridamole prevents cells from taking up adenosine, leading to higher extracellular adenosine levels and further reducing platelet activity [].

Dipyridamole is generally well-tolerated, but common side effects include headache, dizziness, and nausea [].

  • Toxicity: The oral LD50 (lethal dose for 50% of test subjects) in rats is 810 mg/kg, indicating moderate toxicity [].
  • Contraindications: Dipyridamole should not be used in individuals with severe bleeding disorders or hypersensitivity to the drug [].

  • Starting Materials: The synthesis begins with pyrimidine derivatives or related compounds.
  • Condensation Reaction: A condensation reaction between appropriate amines and carbonyl compounds leads to the formation of intermediates.
  • Cyclization: Further cyclization steps yield the final dipyridamole structure.
  • Purification: The product is purified through crystallization or chromatography methods to achieve the desired purity for pharmaceutical use .

Dipyridamole exhibits significant biological activity relevant to cardiovascular health:

  • Antiplatelet Activity: It is primarily used to prevent thromboembolic events in patients with mechanical heart valves and for secondary stroke prevention .
  • Vasodilation: The compound can induce vasodilation, which is beneficial in conditions characterized by impaired blood flow, such as coronary artery disease .
  • Reduction of Inflammatory Markers: Studies have shown that dipyridamole can inhibit the formation of pro-inflammatory cytokines, leading to a reduction in high-sensitivity C-reactive protein levels in patients .

Dipyridamole has various clinical applications:

  • Antiplatelet Therapy: It is used as an adjunct therapy with anticoagulants in patients with mechanical heart valves to prevent thromboembolic events .
  • Secondary Stroke Prevention: The combination of dipyridamole with aspirin has been shown to significantly reduce the risk of recurrent strokes .
  • Pharmacologic Stress Testing: Dipyridamole is utilized in myocardial perfusion imaging to assess coronary artery disease by inducing stress on the heart without physical exercise .

Dipyridamole interacts with several other drugs, enhancing their effects:

  • Adenosine Potentiation: Due to its role as a phosphodiesterase inhibitor, dipyridamole can potentiate the effects of adenosine, which may lead to increased vasodilation and potential cardiovascular effects when combined with other agents that affect adenosine pathways .
  • Drug Combinations: Clinical studies have demonstrated that combining dipyridamole with aspirin provides superior outcomes compared to either drug alone for stroke prevention without increasing bleeding risks .

Several compounds share similarities with dipyridamole in terms of mechanism or therapeutic use. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
ClopidogrelP2Y12 receptor antagonistPrimarily used for acute coronary syndrome
AspirinCyclooxygenase inhibitorReduces thromboxane A2 production
TicagrelorP2Y12 receptor antagonistRapid onset and offset action
CilostazolPhosphodiesterase III inhibitorAlso acts as a vasodilator
AbciximabGlycoprotein IIb/IIIa inhibitorUsed during percutaneous coronary interventions

Dipyridamole's unique dual action—both as a phosphodiesterase inhibitor and an adenosine reuptake inhibitor—distinguishes it from other antiplatelet agents that primarily target specific receptors or enzymes involved in platelet aggregation .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

504.31725179 g/mol

Monoisotopic Mass

504.31725179 g/mol

Heavy Atom Count

36

LogP

1.5
1.5

Appearance

Light yellow to yellow crystalline solid.

Melting Point

163 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

64ALC7F90C

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For as an adjunct to coumarin anticoagulants in the prevention of postoperative thromboembolic complications of cardiac valve replacement and also used in prevention of angina.
FDA Label

Livertox Summary

Dipyridamole is a vasodilator and inhibitor of platelet aggregation that is used to decrease the risk of thromboembolic complications and recurrence of stroke in patients known to have atherosclerotic cerebrovascular disease. Dipyridamole is associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antithrombotic Agents

Pharmacology

Dipyridamole, a non-nitrate coronary vasodilator that also inhibits platelet aggregation, is combined with other anticoagulant drugs, such as warfarin, to prevent thrombosis in patients with valvular or vascular disorders. Dipyridamole is also used in myocardial perfusion imaging, as an antiplatelet agent, and in combination with aspirin for stroke prophylaxis.
Dipyridamole is a synthetic agent derivative of pyrimido-pyrimidine, with antiplatelet properties. Dipyridamole inhibits adenosine uptake by platelets and endothelial cells, triggering an accumulation of cyclic adenosine monophosphate (cAMP), and inhibiting the stimulation of platelet aggregation by agents such as platelet activating factor and collagen. (NCI04)

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC07 - Dipyridamole

Mechanism of Action

Dipyridamole likely inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function. This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity. Dipyridamole also directly stimulates the release of prostacyclin, which induces adenylate cyclase activity, thereby raising the intraplatelet concentration of cAMP and further inhibiting platelet aggregation.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4A [HSA:5141] [KO:K13293]

Pictograms

Irritant

Irritant

Other CAS

58-32-2

Absorption Distribution and Excretion

70%
Dipyridamole is metabolized in the liver to the glucuronic acid conjugate and excreted with the bile.
1 to 2.5 L/kg
2.3-3.5 mL/min/kg

Metabolism Metabolites

hepatic

Wikipedia

Dipyridamole
Nalidixic_acid

Biological Half Life

40 minutes

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15

Vasodilatation stress cardiovascular magnetic resonance imaging: Feasibility, workflow and safety in a large prospective registry of more than 35,000 patients

Théo Pezel, Philippe Garot, Thomas Hovasse, Thierry Unterseeh, Stéphane Champagne, Marine Kinnel, Solenn Toupin, Yves Louvard, Marie Claude Morice, Francesca Sanguineti, Jérôme Garot
PMID: 34274252   DOI: 10.1016/j.acvd.2021.06.004

Abstract

Cardiovascular magnetic resonance imaging (CMR) is an accurate technique for assessing ventricular function, myocardial perfusion and viability; its development remains limited mainly because of logistical and time constraints. Data regarding optimization of a dedicated stress CMR workflow are needed.
This study aimed to describe the optimization of a dedicated workflow, and to assess the feasibility and safety of stress CMR in a large registry of>35,000 patients.
A large single-centre French registry of vasodilator stress CMR included consecutive patients referred between 2008 and 2019 for the detection of inducible ischaemia. Stress CMR was performed at 1.5 Tesla using dipyridamole. Clinical and demographic data, test quality, CMR findings, haemodynamic data and complications were recorded prospectively. A locally optimized workflow was described and evaluated.
Among the 35,862 patients referred for vasodilator stress CMR (mean age 68.9±11.8 years; 64.1% male), the stress CMR protocol was completed in 35,013 (97.6%) patients; 144 (0.3%) patients with missing baseline data were excluded. The mean examination duration was 27±5min, with image quality optimal in 90.8%, suboptimal in 7.1% and poor in 0.5% of cases. Images were diagnostic in 97.9% of patients. No patients died during or immediately after CMR. Fifty-six (0.16%) patients had severe complications. The incidence of non-severe complications was low (1.5%), whereas minor symptoms occurred frequently (35.5%). The presence of ischaemia was associated with a higher incidence of severe complications, non-severe complications and minor symptoms (all P<0.001).
This single-centre prospective registry of>35,000 referral patients with known or suspected CAD showed that stress CMR was feasible in clinical routine practice, with high diagnostic image quality and an excellent safety profile. Inducible ischaemia was associated with severe complications, non-severe complications and minor symptoms.


Prognostic Value of Heart Rate Reserve during Dipyridamole Stress Echocardiography in Patients With Abnormal Chronotropic Response to Exercise

Lauro Cortigiani, Clara Carpeggiani, Patrizia Landi, Mauro Raciti, Francesco Bovenzi, Eugenio Picano, Stress Echo 2020 study group of the Italian Society of Echocardiography and Cardiovascular Imaging (SIECVI)
PMID: 34233833   DOI: 10.1016/j.amjcard.2021.05.050

Abstract

Heart rate reserve (HRR) during physical or pharmacological stress is a sign of cardiac autonomic function and sympathetic reserve, but it can be reduced during exercise for confounders such as poor motivation, drugs or physical fitness. In this study we sought to assess the prognostic meaning of HRR during dipyridamole stress echocardiography (DSE) in patients with abnormal chronotropic response to exercise. From 2004 to 2019, we prospectively acquired and retrospectively analyzed 379 patients (age 62 ± 11 years; ejection fraction 60 ± 5%) with suspected (n = 243) or known (n = 136) chronic coronary syndromes, referred to DSE for chronotropic incompetence during upright bicycle exercise-electrocardiography test defined as HRR used [(peak HR - rest HR) / (220 - age) - rest HR] ≤80% in patients off and ≤62% in patients on beta-blockers. All patients were in sinus rhythm and underwent DSE (0.84 mg/kg) within 3 months of exercise testing. During DSE, age-independent HRR (peak/rest HR) ≤1.22 was considered abnormal. All patients were followed-up. All-cause death was the only outcome measure. HRR during DSE was normal in 275 (73%) and abnormal in 104 patients (27%). During a follow-up of 9.0 ± 4.2 years, 67 patients (18%) died. The 15-year mortality rate was 23% in patients with normal and 61% in patients with abnormal HRR (p < 0.0001). At multivariable analysis a blunted HRR during DSE was an independent predictor of outcome (hazard ratio 2.01, 95% confidence intervals 1.23-3.29; p = 0.005) with age and diabetes, while neither inducible ischemia nor ongoing beta-blocker therapy were significant predictors. In conclusion, a blunted HRR during DSE predicts a worse survival in patients with chronotropic incompetence during exercise test. HRR during DSE is an appealingly simple biomarker of cardiac autonomic dysfunction independent of imaging, exercise and beta-blocker therapy.


Myocardial ischemia during methylprednisolone pulse therapy with dipyridamole

Takanori Tsukahara, Daisuke Matsuoka, Shun Shimada, Akira Hachiya, Noriko Motoki
PMID: 33848036   DOI: 10.1111/ped.14468

Abstract




Interventions for preventing thrombosis in solid organ transplant recipients

Vignesh Surianarayanan, Thomas J Hoather, Samuel J Tingle, Emily R Thompson, John Hanley, Colin H Wilson
PMID: 33720396   DOI: 10.1002/14651858.CD011557.pub2

Abstract

Graft thrombosis is a well-recognised complication of solid organ transplantation and is one of the leading causes of graft failure. Currently there are no standardised protocols for thromboprophylaxis. Many transplant units use unfractionated heparin (UFH) and fractionated heparins (low molecular weight heparin; LMWH) as prophylaxis for thrombosis. Antiplatelet agents such as aspirin are routinely used as prophylaxis of other thrombotic conditions and may have a role in preventing graft thrombosis. However, any pharmacological thromboprophylaxis comes with the theoretical risk of increasing the risk of major blood loss following transplant. This review looks at benefits and harms of thromboprophylaxis in patients undergoing solid organ transplantation.
To assess the benefits and harms of instituting thromboprophylaxis to patients undergoing solid organ transplantation.
We searched the Cochrane Kidney and Transplant Register of Studies up to 10 November 2020 through contact with the Information Specialist using search terms relevant to this review. Studies in the Register are identified through searches of CENTRAL, MEDLINE, and EMBASE, conference proceedings, the International Clinical Trials Register (ICTRP) Search Portal and ClinicalTrials.gov.
We included all randomised controlled trials (RCTs) and quasi-RCTs designed to examine interventions to prevent thrombosis in solid organ transplant recipients. All donor types were included (donor after circulatory (DCD) and brainstem death (DBD) and live transplantation). There was no upper age limit for recipients in our search.
The results of the literature search were screened and data collected by two independent authors. Dichotomous outcome results were expressed as risk ratio (RR) with 95% confidence intervals (CI). Random effects models were used for data analysis. Risk of bias was independently assessed by two authors using the risk of bias assessment tool. Confidence in the evidence was assessed using the Grading of Recommendations Assessment, Development and Evaluation (GRADE) approach.
We identified nine studies (712 participants). Seven studies (544 participants) included kidney transplant recipients, and studies included liver transplant recipients. We did not identify any study enrolling heart, lung, pancreas, bowel, or any other solid organ transplant recipient. Selection bias was high or unclear in eight of the nine studies; five studies were at high risk of bias for performance and/or detection bias; while attrition and reporting biases were in general low or unclear. Three studies (180 participants) primarily investigated heparinisation in kidney transplantation. Only two studies reported on graft vessel thrombosis in kidney transplantation (144 participants). These small studies were at high risk of bias in several domains and reported only two graft thromboses between them; it therefore remains unclear whether heparin decreases the risk of early graft thrombosis or non-graft thrombosis (very low certainty). UFH may make little or no difference versus placebo to the rate of major bleeding events in kidney transplantation (3 studies, 155 participants: RR 2.92, 95% CI 0.89 to 9.56; I² = 0%; low certainty evidence). Sensitivity analysis using a fixed-effect model suggested that UFH may increase the risk of haemorrhagic events compared to placebo (RR 3.33, 95% CI 1.04 to 10.67, P = 0.04). Compared to control, any heparin (including LMWH) may make little or no difference to the number of major bleeding events (3 studies, 180 participants: RR 2.70, 95% CI 0.89 to 8.19; I² = 0%; low certainty evidence) and had an unclear effect on risk of readmission to intensive care (3 studies, 180 participants: RR 0.68, 95% CI 0.12 to 3.90, I² = 45%; very low certainty evidence). The effect of heparin on our other outcomes (including death, patient and graft survival, transfusion requirements) remains unclear (very low certainty evidence). Three studies (144 participants) investigated antiplatelet interventions in kidney transplantation: aspirin versus dipyridamole (1), and Lipo-PGE
plus low-dose heparin to "control" in patients who had a diagnosis of acute rejection (2). None of these reported on early graft thromboses. The effect of aspirin, dipyridamole and Lipo PGE
plus low-dose heparin on any outcomes is unclear (very low certainty evidence). Two studies (168 participants) assessed interventions in liver transplants. One compared warfarin versus aspirin in patients with pre-existing portal vein thrombosis and the other investigated plasmapheresis plus anticoagulation. Both studies were abstract-only publications, had high risk of bias in several domains, and no outcomes could be meta-analysed. Overall, the effect of any of these interventions on any of our outcomes remains unclear with no evidence to guide anti-thrombotic therapy in standard liver transplant recipients (very low certainty evidence).
Overall, there is a paucity of research in the field of graft thrombosis prevention. Due to a lack of high quality evidence, it remains unclear whether any therapy is able to reduce the rate of early graft thrombosis in any type of solid organ transplant. UFH may increase the risk of major bleeding in kidney transplant recipients, however this is based on low certainty evidence. There is no evidence from RCTs to guide anti-thrombotic strategies in liver, heart, lung, or other solid organ transplants. Further studies are required in comparing anticoagulants, antiplatelets to placebo in solid organ transplantation. These should focus on outcomes such as early graft thrombosis, major haemorrhagic complications, return to theatre, and patient/graft survival.


Combined therapy of hypertensive nephropathy with ginkgo leaf extract and dipyridamole injection and antihypertensive drugs: A systematic review and meta-analysis

Dinala Jialiken, Lichao Qian, Shuai Ren, Lihua Wu, Junyao Xu, Chong Zou
PMID: 34106629   DOI: 10.1097/MD.0000000000025852

Abstract

In recent years, the incidence rate of hypertensive nephropathy has been increasing quickly, which has been a major threat to people's health. Renin-angiotensin-aldosterone system blockers have certain curative effects. However, there are some patients having serious adverse reactions, and the benefit population is limited, so the treatment of hypertensive renal damage is necessary to have beneficial supplement. More and more clinical studies have shown that ginkgo leaf extract and dipyridamole injection (GDI) combined with antihypertensive drugs has achieved good results in the treatment of hypertensive renal damage. It is supposed to be a supplementary treatment in hypertensive nephropathy.
To systematically assess the efficacy and safety of GDI combined with antihypertensive drugs on hypertensive renal injury.
Seven databases including PubMed, Cochrane Library, Embase, Wanfang database, China biomedical literature service system (Sino Med), VIP Chinese Sci-tech journal database (VIP), and China national knowledge internet (CNKI) were retrieved to collect randomized controlled trials (RCTs) in the experimental group containing combined therapy of hypertensive nephropathy with GDI and antihypertensive drugs. The retrieval time was from the establishment of database to July 8, 2020. Two researchers independently selected literature, extracted data, and evaluated the risk of bias in the study. The methodological quality was evaluated with Cochrane handbook and meta-analysis was performed with Stata 14.0 software.
Eight studies were included in this study which involved 556 patients. The meta-analyses indicated that, compared with using antihypertensive drugs alone, combined treatment of GDI with antihypertensive drugs can decrease 24-hour urinary total protein (weighted mean difference [WMD] -0.61, 95% confidence interval [CI]: -0.82, -0.39; k = 6, P ≤ .001), blood urea nitrogen (WMD -1.27, 95% CI: -2.45, -0.10; k = 6, P = .033, serum creatinine (WMD -29.50, 95% CI: -56.44, -2.56; number of estimates [k] = 6, P = .032).
Our meta-analyses showed that GDI combined with antihypertensive drugs can improve the renal function of hypertensive patients with renal injury.


Evaluating the impact of acid-reducing agents on drug absorption using biorelevant in vitro tools and PBPK modeling - case example dipyridamole

Domagoj Segregur, Richard Barker, James Mann, Andrea Moir, Eva M Karlsson, David B Turner, Sumit Arora, Jennifer Dressman
PMID: 33581261   DOI: 10.1016/j.ejps.2021.105750

Abstract

In vitro and in silico methods have become an essential tool in assessing metabolic drug-drug interactions (DDI) and avoiding reduced efficacy and increased side-effects. Another important type of DDI is the impact of acid-reducing agent (ARA) co-therapy on drug pharmacokinetics due to changes in gastric pH, especially for poorly soluble weakly basic drugs.
One-stage, two-stage and transfer dissolution experiments with dipyridamole tablets using novel biorelevant media representing the ARA effect were conducted and the results were coupled with a PBPK model. Clinical pharmacokinetic data were compared with the simulations from the PBPK model and with output from TIM-1 experiments, an evolved in vitro system which aims to simulate the physiology in the upper GI tract.
Two-stage and transfer experiments confirmed that these in vitro set-ups tend to overestimate the extent of dipyridamole precipitation occurring in the intestines in vivo. Consequently, data from one-stage dissolution testing under elevated gastric pH conditions were used as an input for PBPK modeling of the ARA/dipyridamole interaction. Using media representing the ARA effect in conjunction with the PBPK model, the ARA effect observed in vivo was successfully bracketed. As an alternative, the TIM-1 system with gastric pH values adjusted to simulate ARA pre-treatment can be used to forecast the ARA effect on dipyridamole pharmacokinetics.
Drug-drug interactions of dipyridamole with ARA were simulated well with a combination of dissolution experiments using biorelevant media representing the gastric environment after an ARA treatment together with the PBPK model. Adjustment of the TIM-1 model to reflect ARA-related changes in gastric pH was also successful in forecasting the interaction. Further testing of both approaches for predicting ARA-related DDIs using a wider range of drugs should be conducted to verify their utility for this purpose.


Prognostic value of stress cardiovascular magnetic resonance in asymptomatic patients with known coronary artery disease

Théo Pezel, Thomas Hovasse, Marine Kinnel, Thierry Unterseeh, Stéphane Champagne, Solenn Toupin, Philippe Garot, Francesca Sanguineti, Jérôme Garot
PMID: 33678173   DOI: 10.1186/s12968-021-00721-8

Abstract

Several studies have established the prognostic value of vasodilator stress cardiovascular magnetic resonance (CMR) in broad population of patients with suspected or known coronary artery disease (CAD), but this specific population of asymptomatic patients with known CAD have never been formally evaluated. To assess the long-term prognostic value of vasodilator stress perfusion CMR in asymptomatic patients with obstructive CAD.
Between 2009 and 2011, consecutive asymptomatic patients with obstructive CAD referred for vasodilator stress CMR were followed for the occurrence of major adverse cardiovascular events (MACE), defined by cardiovascular mortality or recurrent non-fatal myocardial infarction (MI). Uni- and multivariable Cox regressions were performed to determine the prognostic value of myocardial ischemia and myocardial infarction defined by late gadolinium enhancement (LGE) with ischemic pattern.
Among 1529 asymptomatic patients with obstructive CAD, 1342 (87.8%; 67.7 ± 10.5 years, 82.0% males) completed the follow-up (median 8.3 years), and 195 had MACE (14.5%). Patients without stress-induced myocardial ischemia had a low annualized rate of MACE (2.4%), whereas the annualized rate of MACE was higher for patients with mild, moderate, or severe ischemia (7.3%, 16.8%, and 42.2%, respectively; p
< 0.001). Using Kaplan-Meier analysis, myocardial ischemia and LGE were associated with MACE (hazard ratio, HR 2.52; 95% CI 1.90-3.34 and HR 2.04; 95% CI 1.38-3.03, respectively; both p < 0.001). In multivariable stepwise Cox regression, myocardial ischemia and LGE were independent predictors of MACE (HR 2.80 95% CI 2.10-3.73, p < 0.001 and HR 1.51; 95% CI 1.01-2.27, p = 0.045; respectively). The addition of myocardial ischemia and LGE led to improved model discrimination for MACE (change in C statistic from 0.61 to 0.68; NRI = 0.207; IDI = 0.021).
Vasodilator stress CMR-induced myocardial ischemia and LGE are good long-term predictors for the incidence of MACE in asymptomatic patients with obstructive CAD.


Long-term prognostic value of stress perfusion cardiovascular magnetic resonance in patients without known coronary artery disease

Théo Pezel, Thierry Unterseeh, Marine Kinnel, Thomas Hovasse, Francesca Sanguineti, Solenn Toupin, Stéphane Champagne, Philippe Garot, Jérôme Garot
PMID: 33827603   DOI: 10.1186/s12968-021-00737-0

Abstract

To assess the incremental long-term prognostic value of vasodilator stress perfusion cardiovascular magnetic resonance (CMR) in patients without known coronary artery disease (CAD).
Between 2010 and 2011, consecutive patients with cardiovascular risk factors without known CAD referred for stress CMR were followed for the occurrence of major adverse cardiac events (MACE), defined by cardiovascular mortality or recurrent non-fatal myocardial infarction (MI). Uni- and multivariable Cox regressions were performed to determine the prognostic value of ischemia and unrecognized MI defined by sub-endocardial or transmural late gadolinium enhancement (LGE).
Among 2,295 patients without known CAD, 2058 (89.7%) (71.2 ± 12.5 years; 37.5% males) completed the follow-up (median [IQR]: 8.3 [7.3-8.7] years), and 203 had MACE (9.9%). Using Kaplan-Meier analysis, ischemia and unrecognized MI were associated with MACE (hazard ratio, HR: 4.64 95% CI: 3.69-6.17 and HR: 2.88; 95% CI: 2.08-3.99, respectively; both p < 0.001). In multivariable stepwise Cox regression, ischemia and unrecognized MI were independent predictors of MACE (HR = 3.71; 95% CI 2.73-5.05, p < 0.001 and HR = 1.73; 95% CI 1.22-2.45, p = 0.002; respectively) and cardiovascular mortality (HR: 3.13; 95% CI: 2.17-4.51, p < 0.001 and HR = 1.73; 95% CI 1.15-2.62, p = 0.009; respectively). The addition of ischemia and unrecognized MI led to an improved model discrimination for MACE (change in C statistic from 0.61 to 0.72; NRI = 0.431; IDI = 0.053).
Inducible ischemia and unrecognized MI identified by stress CMR have incremental long term prognostic value for the incidence of MACE in patients without known CAD over traditional risk factors and left ventricular ejection fraction.


Explore Compound Types